molecular formula C20H30N2O5S B4226063 2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE

2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B4226063
M. Wt: 410.5 g/mol
InChI Key: TUDGEJZIBYSCMT-UHFFFAOYSA-N
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Description

2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a molecular formula of C20H30N2O5S . This compound is known for its unique chemical structure, which includes a cyclohexylamino group, a sulfonyl group, and a tetrahydro-2-furanylmethyl group. It is used in various scientific research applications due to its distinctive properties.

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-15-12-18(28(24,25)22-16-6-3-2-4-7-16)9-10-19(15)27-14-20(23)21-13-17-8-5-11-26-17/h9-10,12,16-17,22H,2-8,11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDGEJZIBYSCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves multiple steps. One common method includes the reaction of 4-(cyclohexylamino)sulfonyl-2-methylphenol with tetrahydro-2-furanylmethylamine in the presence of acetic anhydride . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a set period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of 2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE

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